molecular formula C12H9F3N2O2 B2463323 2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate CAS No. 2089277-22-3

2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate

Cat. No.: B2463323
CAS No.: 2089277-22-3
M. Wt: 270.211
InChI Key: LCBYJGVQCWIOCN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(quinolin-2-yl)carbamate is a fluorinated carbamate derivative characterized by a quinoline moiety linked to a trifluoroethyl group via a carbamate bridge. Quinoline, a heterocyclic aromatic compound, is known for its pharmacological relevance, particularly in antimalarial and anticancer applications . This compound is synthesized via the reaction of quinolin-2-ylamine with 2,2,2-trifluoroethyl chloroformate in the presence of a base, a method consistent with other carbamate syntheses .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-quinolin-2-ylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)7-19-11(18)17-10-6-5-8-3-1-2-4-9(8)16-10/h1-6H,7H2,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBYJGVQCWIOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)NC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate typically involves the reaction of quinoline-2-amine with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0°C to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinolin-2-yl carbamate derivatives, amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate is C13H12F3N3O2C_{13}H_{12}F_3N_3O_2, with a molecular weight of approximately 303.25 g/mol. The trifluoroethyl group enhances the compound's lipophilicity and electronic properties, which can influence its interaction with biological targets. The presence of the quinoline moiety is critical for its biological activity, as quinoline derivatives are known for their diverse pharmacological properties.

Research indicates that fluorinated compounds, particularly those containing quinoline structures, exhibit various biological activities including:

  • Antiproliferative Activity : Studies have shown that fluorinated compounds can inhibit the growth of cancer cells. For instance, a study on quinoline derivatives demonstrated their ability to target specific cancer cell lines through mechanisms such as enzyme inhibition and modulation of signaling pathways related to cell survival and proliferation .
  • Antimicrobial Properties : The incorporation of the trifluoroethyl group in quinoline derivatives has been linked to enhanced antimicrobial activity. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Anticancer Research

Recent research has focused on the synthesis and evaluation of new quinoline derivatives as potential anticancer agents. A series of compounds were designed based on structure-activity relationships (SAR) to enhance their binding affinity to targets such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). These studies revealed that specific modifications at the 6-position of the quinoline ring significantly impacted the inhibitory potency against cancer cell proliferation .

CompoundIC50 (nM)Target
Compound 10k2226VEGFR-2
Reference Drug (Sorafenib)36VEGFR-2

Antimicrobial Studies

Another study investigated the antimicrobial efficacy of newly synthesized quinoline derivatives against various pathogens. Compounds were screened for their activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting their potential as future therapeutic agents against tuberculosis and other infections .

CompoundMIC (µg/mL)Pathogen
Compound 6d6.25Mycobacterium smegmatis
Compound 9c12.5Pseudomonas aeruginosa

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(quinolin-2-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The quinolinylcarbamate moiety can form hydrogen bonds and other interactions with biological targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Comparative Properties of Selected Carbamate Derivatives

Compound Name Molecular Features Biological Activity Key Differentiators References
This compound Quinoline-2-yl + trifluoroethyl group Potential antimalarial/anticancer activity Quinoline ring with N at position 1
2,2,2-Trifluoroethyl N-(quinolin-8-yl)carbamate Quinoline-8-yl + trifluoroethyl group Antimicrobial activity Substitution at quinoline-8 alters target interaction
2,2,2-Trifluoroethyl N-(4-nitrophenyl)carbamate 4-Nitrophenyl + trifluoroethyl group Antimicrobial, redox-mediated cytotoxicity Nitrophenyl enhances redox reactivity
2,2,2-Trifluoroethyl N-(cyclopropylmethyl)carbamate Cyclopropylmethyl + trifluoroethyl group Improved metabolic stability Aliphatic substituent vs. aromatic quinoline
Quinolin-6-yl (2-methoxyphenyl)carbamate Quinoline-6-yl + 2-methoxyphenyl Antiviral, antimicrobial Dual aromatic systems broaden activity
2,2,2-Trifluoroethyl N-(4-methylpyridin-3-yl)carbamate Pyridine-3-yl + trifluoroethyl group Enzyme inhibition Pyridine vs. quinoline alters electronic profile

Key Analysis of Structural Variations

Aromatic System Modifications

  • Quinoline vs. Pyridine: The quinoline ring in the target compound provides a larger π-system and basic nitrogen, enabling interactions with DNA or enzymes (e.g., topoisomerases) that pyridine-based analogs lack .
  • Substitution Position: Quinolin-2-yl derivatives may exhibit distinct target selectivity compared to quinolin-8-yl analogs. For example, substitution at position 2 in quinoline is associated with intercalation into DNA, while position 8 derivatives show stronger antimicrobial effects .

Fluorination and Lipophilicity

  • The trifluoroethyl group increases lipophilicity (logP ~2.5–3.0) compared to non-fluorinated carbamates (e.g., ethyl N-(4-methoxyphenyl)carbamate, logP ~1.8), enhancing membrane penetration and bioavailability .

Functional Group Impact

  • Nitrophenyl Groups: Introduce redox activity, enabling generation of reactive oxygen species (ROS) for antimicrobial or anticancer effects, unlike the electron-rich quinoline system .
  • Aliphatic vs.

Biological Activity

2,2,2-Trifluoroethyl N-(quinolin-2-yl)carbamate is a compound of interest in medicinal chemistry due to its unique structural features, which include a trifluoroethyl group, a quinoline moiety, and a carbamate functional group. These characteristics contribute to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented as follows:

C1H1NO2F3CH2C1H1\text{C}_1\text{H}_1\text{N}\text{O}_2\text{F}_3\text{C}\text{H}_2\text{C}_1\text{H}_1
  • Trifluoroethyl Group : Enhances lipophilicity and membrane penetration.
  • Quinoline Moiety : Known for its interaction with various biological targets.
  • Carbamate Functional Group : Capable of forming covalent bonds with nucleophilic sites on proteins.

The mechanism of action of this compound involves several pathways:

  • Interaction with Lipid Membranes : The trifluoroethyl group increases lipophilicity, facilitating membrane penetration.
  • Enzyme Modulation : The quinoline ring can intercalate with DNA or interact with enzymes, leading to inhibition or modulation of their activities.
  • Covalent Bond Formation : The carbamate group can react with nucleophilic sites on proteins, potentially inhibiting their function.

Anticancer Properties

The anticancer potential of compounds containing quinoline structures has been widely reported. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, compounds that interact with the vascular endothelial growth factor receptor (VEGFR) have shown promise in inhibiting tumor growth . The presence of the trifluoroethyl group may enhance the bioavailability and efficacy of such compounds.

Study 1: Antimycobacterial Screening

A study conducted on various quinoline derivatives highlighted the effectiveness of certain compounds against M. tuberculosis and other mycobacterial strains. The structure-activity relationship (SAR) analysis indicated that modifications to the quinoline structure could significantly enhance biological activity .

Compound NameActivity Against M. tuberculosisIC50 (μmol/L)
N-Cycloheptylquinoline-2-carboxamideHigher than isoniazid7.5
N-(2-phenylethyl)quinoline-2-carboxamideHigher than pyrazinamide-

Study 2: Anticancer Activity

Research on fluorinated compounds has revealed that introducing trifluoromethyl groups can improve the potency of anticancer agents. For instance, drugs like lenvatinib have shown enhanced interactions with target proteins due to their fluorinated structures . While specific data on this compound is not yet available, its design suggests similar potential.

Q & A

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :
  • Scaffold modification : Replace quinoline with isoquinoline or naphthyridine cores.
  • Substituent variation : Introduce electron-donating/withdrawing groups at the 4-position of the quinoline ring.
  • Bioisosteric replacement : Swap the trifluoroethyl group with pentafluoropropyl or chlorotrifluoroethyl moieties .

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